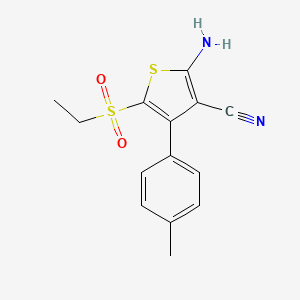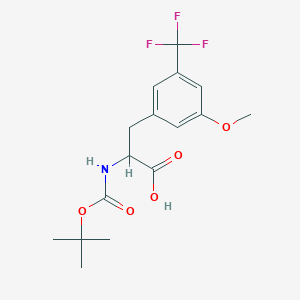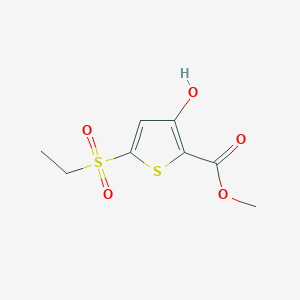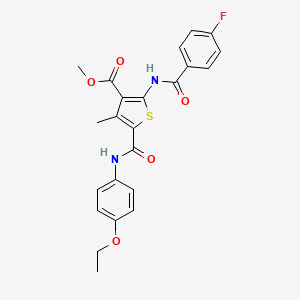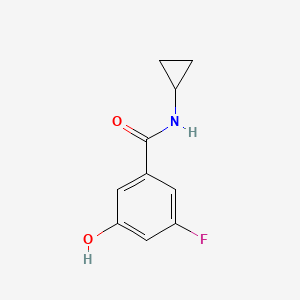
(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino acid.
Formation of the Ester: The protected amino acid is then esterified with chloromethyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane are commonly used for deprotection.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino acid derivative after removal of the tert-butoxycarbonyl group.
Applications De Recherche Scientifique
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate involves the following steps:
Nucleophilic Attack: The chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions.
Deprotection: The tert-butoxycarbonyl group is removed under acidic conditions, revealing the free amino group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate: The enantiomer of the compound with similar properties but different stereochemistry.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)butanoate: A similar compound with a shorter carbon chain.
®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
®-chloromethyl 2-((tert-butoxycarbonyl)amino)pentanoate is unique due to its specific stereochemistry and the presence of both a chloromethyl group and a tert-butoxycarbonyl-protected amino group. This combination of functional groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H20ClNO4 |
|---|---|
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H20ClNO4/c1-5-6-8(9(14)16-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)/t8-/m1/s1 |
Clé InChI |
JSNAXNGFWWBFRY-MRVPVSSYSA-N |
SMILES isomérique |
CCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC(C(=O)OCCl)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)




